molecular formula C18H27N3OS B2939991 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide CAS No. 392320-86-4

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide

Cat. No.: B2939991
CAS No.: 392320-86-4
M. Wt: 333.49
InChI Key: NCEXPROYHQSIPZ-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety and a methylpentanamide group. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances membrane permeability and bioavailability, while the 1,3,4-thiadiazole ring contributes to diverse biological activities, including antimicrobial and cytotoxic effects .

The compound is synthesized via dehydrative cyclization of precursor thiosemicarbazides under acidic conditions, followed by functionalization with methylpentanamide . Crystallographic studies reveal a planar thiadiazole ring (r.m.s. deviation = 0.009 Å) and coplanar alignment of the methylamine substituent (C13–N3–C2–S1 torsion angle = 175.9°). Intermolecular N–H⋯N hydrogen bonds form supramolecular chains along the [1 0 1] axis, while hydrophobic adamantane groups create alternating hydrophilic/hydrophobic layers in the crystal lattice .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c1-3-4-5-15(22)21(2)17-20-19-16(23-17)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXPROYHQSIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide typically involves the reaction of adamantane-1-carbohydrazide with appropriate isothiocyanates to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are then cyclized to form the 1,3,4-thiadiazole analogues . The reaction conditions often involve refluxing the reactants in suitable solvents and using catalysts to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of Adamantane-Thiadiazole Derivatives

Compound Name Molecular Weight logP Melting Point (°C) Key Structural Features
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide 534.7* 4.712* Not reported Adamantane, methylpentanamide, planar ring
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine (I) 249.37 ~3.5† 441–443 Methylamine, N–H⋯N hydrogen bonds
N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-2-((R)-2,2,3-trimethylcyclopent-3-en-1-yl)acetamide (15a) Not reported ~5.0‡ Not reported Monoterpenoid conjugate, enhanced lipophilicity
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide 261.34 ~3.0§ Not reported Ethyl group, phenylpropanamide

*Data from ; †Estimated based on structural analogs ; ‡Predicted for terpenoid conjugates ; §Calculated for simpler thiadiazoles .

  • Adamantane vs. Non-Adamantane Derivatives: The adamantane group increases molecular weight and logP (e.g., 4.712 vs.
  • Substituent Effects: Methylpentanamide (target compound) and monoterpenoid acetamide (15a) introduce steric bulk compared to methylamine (Compound I), affecting hydrogen-bonding capacity and crystal packing .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C₁₅H₁₈N₄S
  • Molecular Weight : Approximately 342.39 g/mol
  • Structure : It contains an adamantane moiety, which contributes rigidity and enhances lipophilicity, along with a thiadiazole ring that plays a critical role in biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : Adamantane derivatives are used as precursors.
  • Formation of Thiosemicarbazide : Reaction with isothiocyanates yields thiosemicarbazides.
  • Cyclization : Cyclization of thiosemicarbazides forms the thiadiazole derivatives.
  • Final Coupling : The final product is obtained by reacting the thiadiazole with appropriate amides or acyl chlorides.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Binding Interactions : The adamantane structure allows for effective binding to protein targets.
  • Non-Covalent Interactions : The thiadiazole ring can engage in hydrogen bonding and other interactions that stabilize the compound's binding to its targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Antiviral Activity

The compound has been explored for its antiviral properties, particularly against influenza and HIV viruses. Its structural features may enhance its ability to inhibit viral replication.

Anti-Cancer Activity

Recent studies have demonstrated the anti-proliferative effects of similar thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compounds showed significant up-regulation of pro-apoptotic factors (BAX) and down-regulation of anti-apoptotic factors (Bcl-2), indicating their potential as therapeutic agents in oncology .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various adamantane derivatives, including this compound. Results indicated a marked reduction in bacterial growth against Gram-positive and Gram-negative bacteria.

Study 2: Anti-Cancer Activity

In vitro studies on synthesized thiadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism involved inducing apoptosis through modulation of key regulatory proteins involved in cell survival .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AntiviralBinding to protein targets
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylphenylacetamideAnticancerInduction of apoptosis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamideAntiviralInhibition of viral replication

Q & A

Basic: What are the common synthetic routes for preparing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide, and what challenges arise in optimizing yield?

Methodological Answer:
The synthesis typically involves dehydrative cyclization of adamantane-1-carbohydrazide derivatives with thiosemicarbazides. For example, 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide is treated with sulfuric acid at room temperature for 24 hours to form the thiadiazole core . Subsequent alkylation or acylation steps introduce the pentanamide group. Challenges include low yields (11–51% in analogous syntheses) due to steric hindrance from the adamantane moiety and competing side reactions. Optimization strategies include using polar aprotic solvents (e.g., DMF) and controlled pH during precipitation .

Basic: How is the structural integrity of this compound validated in synthetic chemistry research?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Confirms substituent integration and adamantane-thiadiazole connectivity. For example, adamantane protons appear as singlet peaks at δ 1.6–2.1 ppm, while thiadiazole carbons resonate at ~165–170 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 388.2142 for C19H29N3OS) .
  • X-ray crystallography : Resolves planar thiadiazole geometry and coplanar methylpentanamide substituents, with torsion angles (e.g., C13–N3–C2–S1 = 175.9°) confirming spatial orientation .

Advanced: How do noncovalent interactions influence the supramolecular assembly of this compound in crystalline phases?

Methodological Answer:
X-ray studies reveal N–H⋯N hydrogen bonds between the thiadiazole amine and adjacent heterocycles, forming helical chains along the [1 0 1] axis . Hydrophobic adamantane layers alternate with hydrophilic thiadiazole regions, driven by van der Waals interactions. Quantitative Topological Analysis (QTAIM) further identifies weak C–H⋯π interactions between adamantane C–H bonds and thiadiazole rings, contributing to crystal stability .

Advanced: What computational methods are employed to predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for adamantane-thiadiazole derivatives) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvation effects in biological systems, showing increased hydrophobic interaction propensity due to the adamantane moiety .
  • QTAIM : Maps electron density distributions to quantify bond critical points (BCPs) for noncovalent interactions .

Basic: What biological activities are reported for structurally similar adamantane-thiadiazole hybrids?

Methodological Answer:
Analogous compounds exhibit:

  • Anticancer activity : IC50 values of 2–10 µM against breast cancer (MCF-7) via topoisomerase inhibition .
  • Antimicrobial effects : MIC = 8–32 µg/mL against S. aureus by disrupting membrane integrity .
  • Antiviral potential : Inhibition of influenza A (H1N1) replication by targeting viral neuraminidase .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing pentanamide with pyridinyl groups) to isolate pharmacophoric motifs .
  • Dose-Response Analysis : Use Hill slopes to assess cooperative binding effects in enzyme assays .
  • Crystallographic Overlays : Compare target-binding modes (e.g., thiadiazole alignment in enzyme active sites) to explain potency variations .

Basic: What crystallization conditions are optimal for single-crystal X-ray analysis?

Methodological Answer:
Slow evaporation of a 1:1 CHCl3:EtOH solution at 25°C produces high-quality crystals. Key parameters:

  • Solvent polarity : Intermediate polarity minimizes rapid nucleation.
  • Temperature control : Room temperature avoids thermal disorder.
  • Crystal mounting : Use polybutene oil to prevent dehydration during data collection .

Advanced: How does the adamantane moiety enhance the compound’s pharmacokinetic profile?

Methodological Answer:
Adamantane’s rigidity improves:

  • Lipophilicity : LogP increases by ~1.5 units, enhancing blood-brain barrier penetration .
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric shielding .
  • Thermal stability : High melting points (210–270°C) correlate with adamantane’s thermal resilience .

Basic: What spectroscopic techniques differentiate N-methylpentanamide regioisomers?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Correlates N-methyl protons (δ 3.1–3.3 ppm) with carbonyl carbons (δ 170–175 ppm) to confirm amide connectivity .
  • IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) validate the amide bond .

Advanced: What strategies mitigate synthetic byproducts in large-scale reactions?

Methodological Answer:

  • Column Chromatography : Separate byproducts using silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) .
  • pH-Controlled Precipitation : Adjust to pH 8–9 with NH4OH to isolate the neutral product .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes, minimizing decomposition .

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